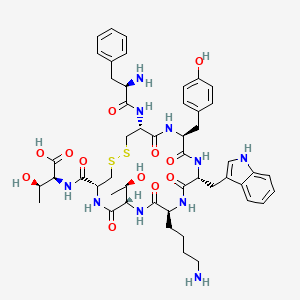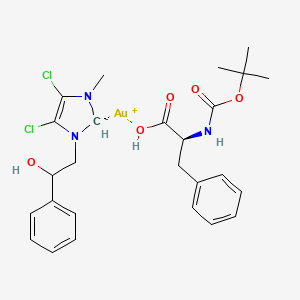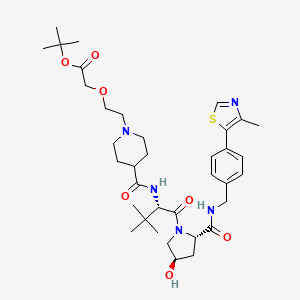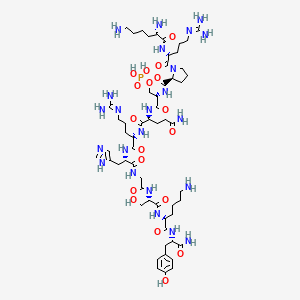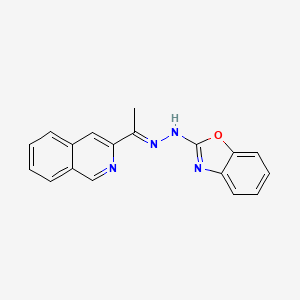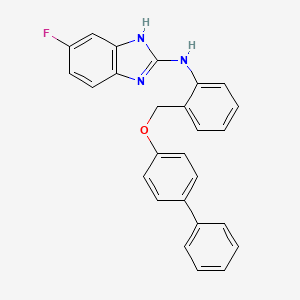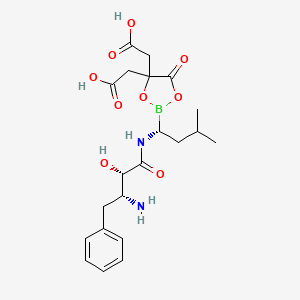
2,2'-(2-((R)-1-((2S,3R)-3-Amino-2-hydroxy-4-phenylbutanamido)-3-methylbutyl)-5-oxo-1,3,2-dioxaborolane-4,4-diyl)diacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BC-05 is an orally active inhibitor targeting CD13 and the proteasome. It displays potent inhibition with IC50 values of 0.13 μM against human CD13 and 1.39 μM for the 20S proteasome . This compound is utilized in the research of multiple myeloma .
Métodos De Preparación
The synthetic routes and reaction conditions for BC-05 involve several steps. The compound is synthesized through a series of chemical reactions that include the formation of key intermediates and their subsequent transformation into the final product. The industrial production methods for BC-05 typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
BC-05 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from BC-05, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons by BC-05, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group in BC-05 with another, often using specific reagents and conditions
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
BC-05 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of CD13 and proteasome.
Biology: Investigated for its effects on cellular processes and pathways involving CD13 and proteasome.
Medicine: Explored for its potential therapeutic applications in treating multiple myeloma and other cancers.
Industry: Utilized in the development of new drugs and therapeutic agents .
Mecanismo De Acción
BC-05 exerts its effects by inhibiting CD13 and the proteasome. The inhibition of CD13 disrupts the function of this enzyme, which is involved in various cellular processes. The inhibition of the proteasome prevents the degradation of proteins, leading to the accumulation of damaged or misfolded proteins within the cell. This dual inhibition mechanism makes BC-05 a potent compound for research in multiple myeloma .
Comparación Con Compuestos Similares
BC-05 is unique in its dual inhibition of CD13 and the proteasome. Similar compounds include other proteasome inhibitors and CD13 inhibitors, but BC-05’s ability to target both makes it particularly effective in research applications. Some similar compounds include:
Bortezomib: A proteasome inhibitor used in the treatment of multiple myeloma.
Ubenimex: A CD13 inhibitor used in various research applications .
BC-05 stands out due to its dual-targeting mechanism, which enhances its efficacy in inhibiting both CD13 and the proteasome.
Propiedades
Fórmula molecular |
C21H29BN2O9 |
|---|---|
Peso molecular |
464.3 g/mol |
Nombre IUPAC |
2-[2-[(1R)-1-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-3-methylbutyl]-4-(carboxymethyl)-5-oxo-1,3,2-dioxaborolan-4-yl]acetic acid |
InChI |
InChI=1S/C21H29BN2O9/c1-12(2)8-15(22-32-20(31)21(33-22,10-16(25)26)11-17(27)28)24-19(30)18(29)14(23)9-13-6-4-3-5-7-13/h3-7,12,14-15,18,29H,8-11,23H2,1-2H3,(H,24,30)(H,25,26)(H,27,28)/t14-,15+,18+/m1/s1 |
Clave InChI |
GIVUTAREGYFAON-VKJFTORMSA-N |
SMILES isomérico |
B1(OC(=O)C(O1)(CC(=O)O)CC(=O)O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](CC2=CC=CC=C2)N)O |
SMILES canónico |
B1(OC(=O)C(O1)(CC(=O)O)CC(=O)O)C(CC(C)C)NC(=O)C(C(CC2=CC=CC=C2)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


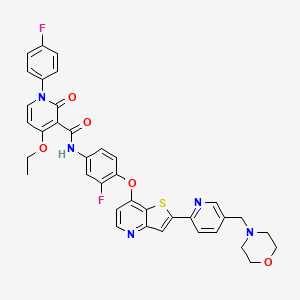
![3-amino-6-azaniumylidene-9-[2-[3-carboxypropyl(methyl)carbamoyl]phenyl]-5-sulfoxanthene-4-sulfonate](/img/structure/B12376112.png)
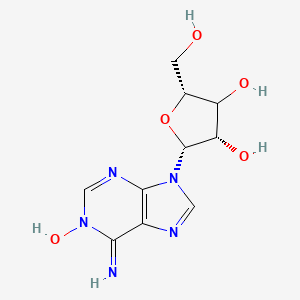
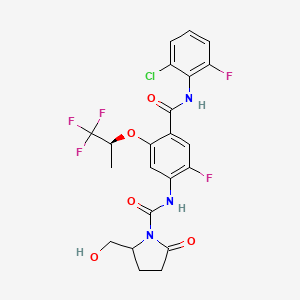
![(1S,2S,5S,7R,9S,10S,15S,18R)-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecane-7,9,10,15,18-pentol](/img/structure/B12376122.png)
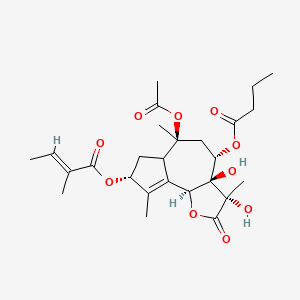
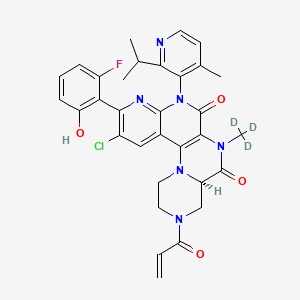
![2-amino-N-[4-(dimethylamino)-1,3-thiazol-2-yl]-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B12376143.png)
